

Verimol J: Chemical Identity and Data Unavailability

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Compound of Interest

Compound Name: Verimol J

Cat. No.: B15315553

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An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the biological activity, experimental protocols, and signaling pathways associated with the chemical compound **Verimol J**. While core chemical identifiers have been successfully collated, further data required for a comprehensive technical guide is not currently available in the public domain.

This document provides the definitive chemical identifiers for **Verimol J** to aid researchers in their preliminary assessments. However, it must be noted that without accessible experimental data, a full technical whitepaper as requested cannot be compiled at this time.

Chemical Identifiers for Verimol J

A thorough search of chemical databases has yielded the following key identifiers for **Verimol J**. This information is crucial for the accurate identification and sourcing of the compound for any future research endeavors.

Identifier Type	Value	Source
CAS Number	212516-43-3	PubChem[1]
Molecular Formula	C ₁₀ H ₁₄ O ₃	PubChem[1]
IUPAC Name	2-(2-hydroxypropyl)-5-methoxyphenol	PubChem[1]
InChI	InChI=1S/C10H14O3/c1-7(11)5-8-3-4-9(13-2)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3	PubChem[1]
InChI Key	SBPJNWLSTBFLBC-UHFFFAOYSA-N	PubChem
SMILES	<chem>CC(Cc1ccc(c(c1)O)OC)O</chem>	PubChem
Molecular Weight	182.22 g/mol	PubChem[1]
ChEBI ID	CHEBI:179567	PubChem[1]
DSSTox Substance ID	DTXSID001252620	PubChem[1]

Data Unavailability and Future Research

Despite extensive searches, no peer-reviewed articles, patents, or technical documents detailing the biological activity, mechanism of action, or experimental use of **Verimol J** could be located. This absence of data prevents the creation of the requested in-depth technical guide, including:

- **Quantitative Data:** No experimental results are available to summarize in tabular form.
- **Experimental Protocols:** Without published studies, there are no methodologies to detail.
- **Signaling Pathways and Workflows:** The lack of research into the compound's biological effects means no signaling pathways or experimental workflows can be diagrammatically represented.

It is possible that research on **Verimol J** exists in proprietary or internal institutional databases that are not publicly accessible. Researchers, scientists, and drug development professionals interested in this compound would need to conduct novel research to elucidate its properties and potential applications.

This document serves to provide the foundational chemical information for **Verimol J** and to highlight the current gap in scientific knowledge regarding its biological and pharmacological profile. Any future work in this area would be a novel contribution to the field.

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References

- 1. researchgate.net [researchgate.net]
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